molecular formula C4H7N3S B103789 5-Amino-3-ethyl-1,2,4-thiadiazole CAS No. 17467-41-3

5-Amino-3-ethyl-1,2,4-thiadiazole

Cat. No. B103789
CAS RN: 17467-41-3
M. Wt: 129.19 g/mol
InChI Key: VMSZFGJMDPANBP-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1,2,4-thiadiazole is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Anticancer Therapeutics

5-Amino-3-ethyl-1,2,4-thiadiazole: has been identified as a versatile scaffold in medicinal chemistry due to its mesoionic nature, allowing it to cross cellular membranes and interact with biological targets. This property is particularly beneficial in the development of anticancer agents. Derivatives of thiadiazole have demonstrated efficacy in various in vitro and in vivo cancer models, targeting specific pathways involved in cancer pathogenesis .

Antimicrobial Agents

The compound exhibits a broad spectrum of antimicrobial activities. It has been used to synthesize polymers that show high activity against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as unicellular fungi like Candida albicans. These polymers have potential applications in film dressings with antimicrobial properties .

Enzyme Inhibition

3-ethyl-1,2,4-thiadiazol-5-amine: derivatives are potent enzyme inhibitors. They have been used in the development of medicinally important enzyme inhibitors, which can be applied in the treatment of various diseases where enzyme regulation is a therapeutic strategy .

Agricultural Chemicals

The compound has found use as a potential pesticide. Its derivatives can be designed to target specific pests, providing a more environmentally friendly approach to pest control in agriculture .

Corrosion Inhibition

In the field of materials science, 5-Amino-3-ethyl-1,2,4-thiadiazole derivatives have been studied as corrosion inhibitors for metals. This application is crucial in protecting industrial equipment and infrastructure from corrosion-related damage, especially in acidic environments .

Pharmaceutical Drug Development

Thiadiazole derivatives are present in a variety of drug categories, including diuretics, antibiotics, and antihypertensive medications. The structural properties of 5-Amino-3-ethyl-1,2,4-thiadiazole make it a valuable component in the synthesis of these drugs, contributing to their biological action .

Safety and Hazards

The safety data sheet for 5-Amino-3-ethyl-1,2,4-thiadiazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZFGJMDPANBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373364
Record name 5-Amino-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-ethyl-1,2,4-thiadiazole

CAS RN

17467-41-3
Record name 5-Amino-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17467-41-3
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